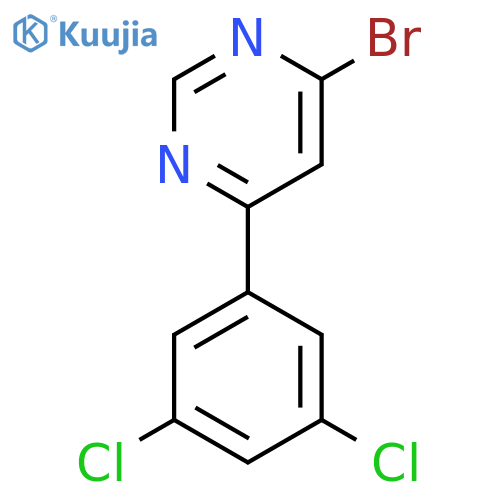

Cas no 1598842-20-6 (4-Bromo-6-(3,5-dichlorophenyl)pyrimidine)

1598842-20-6 structure

商品名:4-Bromo-6-(3,5-dichlorophenyl)pyrimidine

CAS番号:1598842-20-6

MF:C10H5BrCl2N2

メガワット:303.970099210739

CID:5056309

4-Bromo-6-(3,5-dichlorophenyl)pyrimidine 化学的及び物理的性質

名前と識別子

-

- 4-bromo-6-(3,5-dichlorophenyl)pyrimidine

- 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine

-

- インチ: 1S/C10H5BrCl2N2/c11-10-4-9(14-5-15-10)6-1-7(12)3-8(13)2-6/h1-5H

- InChIKey: YEIBZEIPKPNGDQ-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(C2C=C(C=C(C=2)Cl)Cl)=NC=N1

計算された属性

- せいみつぶんしりょう: 301.90132 g/mol

- どういたいしつりょう: 301.90132 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 208

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 303.97

- トポロジー分子極性表面積: 25.8

- 疎水性パラメータ計算基準値(XlogP): 4.1

4-Bromo-6-(3,5-dichlorophenyl)pyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B250401-100mg |

4-bromo-6-(3,5-dichlorophenyl)pyrimidine |

1598842-20-6 | 100mg |

$ 95.00 | 2022-06-07 | ||

| Life Chemicals | F1967-3934-1g |

4-bromo-6-(3,5-dichlorophenyl)pyrimidine |

1598842-20-6 | 95%+ | 1g |

$335.0 | 2023-09-06 | |

| TRC | B250401-500mg |

4-bromo-6-(3,5-dichlorophenyl)pyrimidine |

1598842-20-6 | 500mg |

$ 320.00 | 2022-06-07 | ||

| Life Chemicals | F1967-3934-10g |

4-bromo-6-(3,5-dichlorophenyl)pyrimidine |

1598842-20-6 | 95%+ | 10g |

$1407.0 | 2023-09-06 | |

| Life Chemicals | F1967-3934-0.5g |

4-bromo-6-(3,5-dichlorophenyl)pyrimidine |

1598842-20-6 | 95%+ | 0.5g |

$318.0 | 2023-09-06 | |

| Life Chemicals | F1967-3934-0.25g |

4-bromo-6-(3,5-dichlorophenyl)pyrimidine |

1598842-20-6 | 95%+ | 0.25g |

$302.0 | 2023-09-06 | |

| Life Chemicals | F1967-3934-2.5g |

4-bromo-6-(3,5-dichlorophenyl)pyrimidine |

1598842-20-6 | 95%+ | 2.5g |

$670.0 | 2023-09-06 | |

| Life Chemicals | F1967-3934-5g |

4-bromo-6-(3,5-dichlorophenyl)pyrimidine |

1598842-20-6 | 95%+ | 5g |

$1005.0 | 2023-09-06 | |

| TRC | B250401-1g |

4-bromo-6-(3,5-dichlorophenyl)pyrimidine |

1598842-20-6 | 1g |

$ 475.00 | 2022-06-07 |

4-Bromo-6-(3,5-dichlorophenyl)pyrimidine 関連文献

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

1598842-20-6 (4-Bromo-6-(3,5-dichlorophenyl)pyrimidine) 関連製品

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量